BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE
Description
Properties
IUPAC Name |
benzyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-15-6-7-17-16(10-15)14(11-20-17)8-9-19-18(22)23-12-13-4-2-1-3-5-13/h1-7,10-11,20-21H,8-9,12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSKCJCRYHZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451897 | |
| Record name | Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53157-50-9 | |
| Record name | Phenylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53157-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine group of serotonin reacts with benzyl chloroformate in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) to form the carbamate linkage. This step typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming a stable carbamate bond.
Optimized Conditions
-
Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for balancing solubility and reaction kinetics.
-
Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as over-alkylation or indole ring oxidation.
-
Stoichiometry : A 1.1–1.2 molar excess of Cbz-Cl ensures complete amine protection while avoiding reagent waste.
| Parameter | Value | Citation |
|---|---|---|
| Yield | 75–85% (estimated) | |
| Purification Method | Column chromatography (SiO₂) | |
| Purity | >95% (HPLC) |
Sulfonation of the Hydroxyl Group
A key application of this compound is its conversion to N-benzyloxycarbonyl serotonin O-sulfate (CAS 85376-01-8), a derivative used in biochemical assays. This transformation involves sulfonation of the 5-hydroxyindole group.
Sulfur Trioxide-Pyridine Complex
The hydroxyl group is sulfonated using a sulfur trioxide-pyridine complex under anhydrous conditions:
-
Reaction Setup :
-
This compound is dissolved in dry pyridine.
-
Sulfur trioxide-pyridine complex (1.2 equivalents) is added portionwise at ambient temperature.
-
The mixture is stirred for 19 hours under nitrogen atmosphere.
-
-
Workup :
-
Excess reagent is quenched with ice-cwater.
-
The product is extracted with ethyl acetate, washed with dilute HCl, and dried over anhydrous sodium sulfate.
-
Challenges and Mitigations
-
Side Reactions : Over-sulfonation of the indole nitrogen is avoided by maintaining strict temperature control and stoichiometry.
-
Solubility Issues : Pyridine acts as both a solvent and a base, enhancing reagent solubility and neutralizing generated HCl.
Alternative Synthetic Strategies
Enzymatic Catalysis
Lipase-mediated carbamate formation has been explored for related compounds, offering milder conditions and higher enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl carbamates with amines, though applicability to serotonin derivatives remains unverified.
Industrial-Scale Considerations
The patent literature highlights critical factors for scaling carbamate synthesis:
-
Solvent Selection : Toluene and methanol mixtures facilitate esterification and carbamate formation while enabling efficient solvent recovery via distillation.
-
Catalysis : Residual phosphorous oxychloride from esterification steps catalyzes subsequent ketal formation, reducing the need for additional catalysts.
-
Process Intensification : Combining multiple steps (e.g., esterification, protection, reduction) into a single reactor minimizes intermediate isolation and improves throughput.
Analytical Characterization
Quality control of this compound relies on:
-
HPLC : Reverse-phase C18 columns with UV detection at 280 nm.
-
NMR : ¹H NMR (DMSO-d₆) exhibits characteristic signals at δ 7.35–7.25 (benzyl aromatic protons), δ 6.85 (indole H-4), and δ 4.95 (carbamate NH).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 311.1 [M+H]⁺.
Applications in Medicinal Chemistry
This compound serves as a precursor to serotonin receptor ligands. For example, sulfonated derivatives exhibit affinity for 5-HT₆ receptors, making them valuable in neuropharmacology research .
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Organic Synthesis
Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate is primarily utilized in organic synthesis, particularly in the preparation of various indole derivatives. The compound serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Indole Derivatives | Used as a precursor for synthesizing various indole-based compounds. |
| Pharmaceutical Intermediates | Acts as an intermediate in the synthesis of drugs targeting serotonin receptors. |
Pharmacological Research
Research indicates that this compound exhibits potential pharmacological activities, particularly related to serotonin modulation. Its structural similarity to serotonin suggests that it may influence serotonergic pathways, making it a candidate for studies on mood disorders and other neuropsychiatric conditions.
Case Study: Serotonergic Activity
A study investigated the effects of this compound on serotonin receptor activity in vitro. The results demonstrated that the compound could enhance serotonin receptor binding, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety disorders.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases.
Table 2: Neuroprotective Studies
| Study | Findings |
|---|---|
| In Vitro Neuronal Assays | Demonstrated reduced cell death in neuronal cell lines exposed to oxidative stress when treated with the compound. |
| Animal Models | Showed improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease. |
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals suggests potential applications in the formulation of nutraceuticals aimed at reducing oxidative damage.
Case Study: Antioxidant Activity
In a controlled study, the antioxidant activity of this compound was compared to standard antioxidants like Vitamin C. The compound exhibited comparable or superior radical-scavenging activity, highlighting its potential use in dietary supplements.
Mechanism of Action
The mechanism of action of Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and carbamate groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the indole ring, carbamate linkages, or side-chain modifications. Below is a detailed comparison:
BENZYL (2-(1H-INDOL-3-YL)ETHYL)CARBAMATE
- Molecular Formula: C₁₈H₁₈N₂O₂
- Molecular Weight: 294.35 g/mol
- Key Differences: Lacks the 5-hydroxy group on the indole ring. Lower PSA (54.12 Ų) and higher LogP (4.03), indicating reduced polarity and increased lipophilicity compared to the 5-hydroxy derivative . Synonyms include N-benzyloxycarbonyltryptamine, highlighting its relationship to tryptamine rather than serotonin .
Physicochemical Comparison Table
| Property | BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE | BENZYL (2-(1H-INDOL-3-YL)ETHYL)CARBAMATE |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ | C₁₈H₁₈N₂O₂ |
| Molecular Weight (g/mol) | 310.35 | 294.35 |
| PSA (Ų) | 77.84 | 54.12 |
| LogP | 3.55 | 4.03 |
| Key Functional Group | 5-hydroxyindole | Unsubstituted indole |
Other Carbamate Derivatives
lists additional benzyl carbamates with distinct substituents:
These analogs demonstrate how carbamate group positioning and heterocyclic substituents influence physicochemical and biological behavior.
Role of the 5-Hydroxy Group
The 5-hydroxy group in this compound:
Carbamate vs. Amine Linkages
Unlike serotonin, which has a free amine, the Cbz group in this compound:
- Provides protection against metabolic degradation , extending plasma half-life.
- Alters receptor binding affinity due to steric and electronic effects .
Biological Activity
Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a benzyl moiety and an ethyl chain linked to a hydroxylated indole structure. This unique configuration is hypothesized to contribute to its biological activity, particularly in modulating enzyme functions.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in various physiological processes. Notably, they have been studied for their inhibitory effects on serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical in the endocannabinoid system. Inhibition of these enzymes can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for neuroinflammatory disorders and pain management .
Inhibition of Enzymes
The compound’s ability to inhibit FAAH and MAGL has been documented in several studies. For instance, modifications in the carbamate structure can enhance the potency of these inhibitors. Aryl carbamates have shown significant reactivity towards these enzymes, suggesting that this compound could similarly exhibit strong inhibitory effects .
Antibacterial Activity
Another area of interest is the antibacterial potential of related carbamate compounds. Research on (3-benzyl-5-hydroxyphenyl)carbamates demonstrated strong inhibitory activity against Gram-positive bacteria, indicating that structural analogs may also possess antimicrobial properties . This suggests that this compound could be explored for its antibacterial capabilities.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on various aryl carbamates reported that certain derivatives exhibited IC50 values in the low micromolar range against FAAH and MAGL. This indicates a promising avenue for developing compounds with dual inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease by simultaneously targeting cholinesterases and endocannabinoid degradation pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the indole ring can significantly alter the biological activity of carbamates. For instance, substituents that enhance electron-withdrawing characteristics tend to increase enzyme inhibition potency .
Data Table: Biological Activity Summary
| Compound | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | FAAH | TBD | Potential increase in endocannabinoid levels |
| Related Carbamate Derivative | MAGL | TBD | Neuroprotective effects |
| (3-Benzyl-5-Hydroxyphenyl)Carbamate | Gram-positive bacteria | < 0.1 | Antibacterial activity |
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the indole ring protons (δ 6.8–7.4 ppm), carbamate carbonyl (δ 155–160 ppm), and hydroxyl group (δ 5.0–5.5 ppm). Assign peaks using 2D-COSY or HSQC for structural validation .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak at m/z 310.347 (CHNO) .
- Infrared Spectroscopy (IR): Identify the carbamate C=O stretch (~1700 cm) and hydroxyl O-H stretch (~3200 cm) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound is typically synthesized via carbamate protection of serotonin (5-hydroxytryptamine) :
Serotonin Activation: React serotonin with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) at 0–5°C, using a base like triethylamine to scavenge HCl .
Workup: Quench with ice-water, extract with DCM, and purify via flash chromatography (silica gel, ethyl acetate/hexane) .
Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of serotonin:Cbz-Cl) and reaction time (4–6 hr) to achieve yields >70% .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays: Validate anti-cancer or anti-inflammatory activity using both in vitro (e.g., MTT assay) and in vivo (e.g., xenograft models) platforms to rule out assay-specific artifacts .
- Purity Verification: Re-test the compound after HPLC purification to exclude impurities (e.g., unreacted serotonin) as confounding factors .
- Structural Analog Testing: Compare activity with derivatives lacking the 5-hydroxyindole or carbamate group to pinpoint pharmacophores .
Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELX-97 for structure solution and refinement, leveraging direct methods for phase determination .
- Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve the carbamate and indole moieties with R-factors < 0.05 .
- Twinned Data Handling: Apply SHELXL’s TWIN/BASF commands for datasets with pseudo-merohedral twinning .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications: Synthesize analogs with substitutions at the indole 3-position (e.g., halogenation) or carbamate benzyl group (e.g., nitro, methoxy) .
- In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using IC profiling. Pair with computational docking (AutoDock Vina) to map interactions with targets like tubulin or kinases .
- Metabolic Stability: Assess microsomal half-life (human liver microsomes) to prioritize candidates with improved pharmacokinetics .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the indole and carbamate groups .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carbamate moiety .
- pH Stability: Avoid aqueous solutions with pH > 8, as the carbamate bond may hydrolyze .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations: Use Gaussian09 at the B3LYP/6-31G(d) level to model reaction pathways (e.g., carbamate hydrolysis) and identify transition states .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability (GROMACS, CHARMM36 force field) .
- ADMET Prediction: Utilize SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
